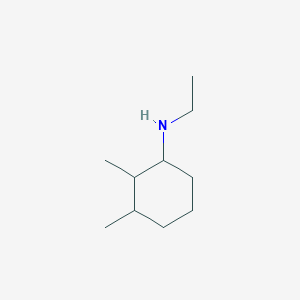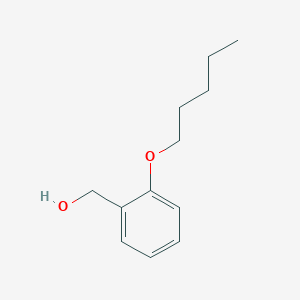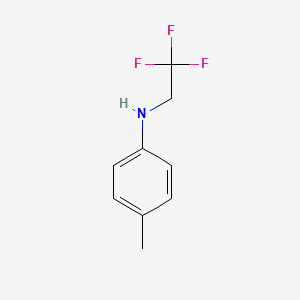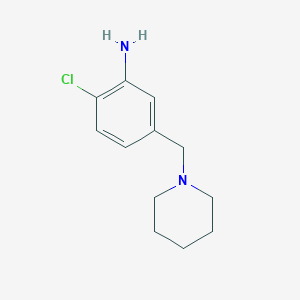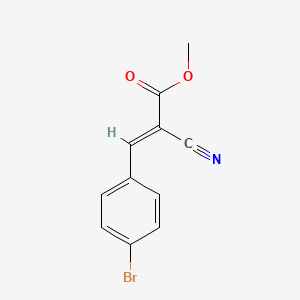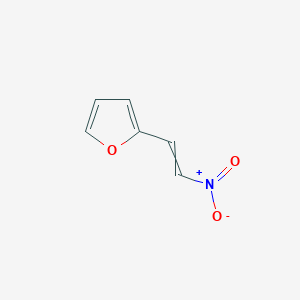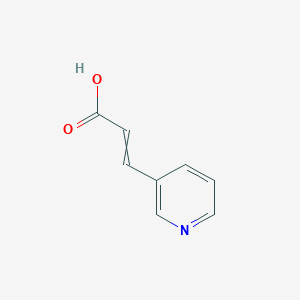
3-(Pyridin-3-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyridin-3-yl)acrylic acid, also known as 3-(3-pyridinyl)acrylic acid, is an organic compound with the molecular formula C8H7NO2. This compound is characterized by the presence of a pyridine ring attached to a propenoic acid moiety. It is commonly used in organic synthesis and coordination chemistry due to its unique structural properties.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing 2-propenoic acid, 3-(3-pyridinyl)- involves the condensation of pyridine-3-carboxaldehyde with malonic acid in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product.
Oxidation of Pyridine Derivatives: Another method involves the oxidation of 3-(3-pyridinyl)propanoic acid using oxidizing agents like potassium permanganate or chromium trioxide. This method requires careful control of reaction conditions to prevent over-oxidation.
Industrial Production Methods:
Catalytic Oxidation: Industrially, 2-propenoic acid, 3-(3-pyridinyl)- can be produced via catalytic oxidation of 3-(3-pyridinyl)propanoic acid. This process involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to achieve high yields.
Types of Reactions:
Addition Reactions: The double bond in the propenoic acid moiety allows for various addition reactions, including hydrogenation and halogenation.
Esterification: The carboxyl group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
Polymerization: The compound can undergo radical-initiated polymerization to form polyacrylic derivatives.
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas in the presence of a palladium catalyst.
Halogenation: Halogens like bromine or chlorine in the presence of a solvent such as carbon tetrachloride.
Esterification: Alcohols like methanol or ethanol with sulfuric acid as a catalyst.
Major Products:
Hydrogenation: 3-(3-pyridinyl)propanoic acid.
Halogenation: 3-(3-pyridinyl)-2,3-dihalopropanoic acid.
Esterification: Methyl 3-(3-pyridinyl)acrylate or ethyl 3-(3-pyridinyl)acrylate.
Applications De Recherche Scientifique
3-(Pyridin-3-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of polymers and copolymers with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-propenoic acid, 3-(3-pyridinyl)- involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the carboxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-(4-Pyridinyl)acrylic Acid: Similar structure but with the pyridine ring attached at the 4-position.
3-(2-Pyridinyl)acrylic Acid: Pyridine ring attached at the 2-position.
3-(3-Pyridinyl)propanoic Acid: Lacks the double bond in the propenoic acid moiety.
Uniqueness: 3-(Pyridin-3-yl)acrylic acid is unique due to the specific positioning of the pyridine ring, which influences its reactivity and interaction with other molecules. This positioning allows for distinct coordination chemistry and biological activity compared to its isomers.
Propriétés
IUPAC Name |
3-pyridin-3-ylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVORVXMOLQFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862557 |
Source


|
| Record name | 3-(Pyridin-3-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-74-5 |
Source


|
| Record name | 3-(3-Pyridinyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Propan-2-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B7809104.png)

